molecular formula C2H3NO3 B14234030 Nitric acid--acetylene (1/1) CAS No. 492459-59-3

Nitric acid--acetylene (1/1)

Cat. No.: B14234030
CAS No.: 492459-59-3
M. Wt: 89.05 g/mol
InChI Key: PKMYSOAVTNXDKV-UHFFFAOYSA-N
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Description

Overview of Molecular Complexation in Chemical Reaction Systems

Molecular complexation is a fundamental process where two or more molecules associate through non-covalent interactions, such as hydrogen bonds, van der Waals forces, or halogen bonds. rsc.org These complexes are often transient intermediates in chemical reactions, and their formation can significantly influence reaction pathways, rates, and product distributions. mdpi.com The study of these complexes provides a window into the initial stages of a chemical transformation, revealing the geometric and electronic prerequisites for a reaction to occur.

In essence, molecular complexation involves the formation of a supramolecular structure where the constituent molecules are held together by forces weaker than a formal chemical bond. rsc.org The stability and geometry of these complexes are dictated by the nature of the interacting molecules, including their size, shape, and the distribution of electron density. fiveable.me Understanding these interactions is crucial in diverse fields, from materials science and catalysis to biochemistry, where the specific binding of a ligand to a receptor is a key event. rsc.org

Academic Significance of Nitric Acid and Acetylene (B1199291) Interactions in Chemical Research

The interaction between nitric acid (HNO₃) and acetylene (C₂H₂) is of considerable academic interest due to the fundamental nature of the molecules involved and their relevance in various chemical contexts. Acetylene, with its electron-rich carbon-carbon triple bond, is a prototypical alkyne and a versatile building block in organic synthesis. nih.govmdpi.com Nitric acid is a powerful oxidizing agent and a key species in atmospheric chemistry and industrial processes.

The reaction between fuming nitric acid and acetylene can lead to the formation of products such as carbon dioxide and trinitromethane, highlighting the potential for complex and energetic chemical transformations. royalholloway.ac.uk However, before such reactions occur, the initial interaction involves the formation of a molecular complex. The study of the nitric acid-acetylene (1/1) complex, therefore, provides a simplified model to probe the initial recognition between a potent acid and an unsaturated hydrocarbon. This is crucial for understanding reaction mechanisms at a molecular level. Furthermore, the interaction is a classic example of an acid-base interaction where the π-system of acetylene can act as a Lewis base.

Scope and Foundational Objectives for Research on the Nitric Acid–Acetylene (1/1) Complex

Research on the nitric acid–acetylene (1/1) complex is primarily focused on elucidating its structure, stability, and the nature of the intermolecular forces at play. Key objectives include:

Structural Characterization: Determining the geometry of the complex, including bond lengths and angles between the nitric acid and acetylene molecules.

Interaction Energy: Quantifying the strength of the interaction holding the complex together.

Spectroscopic Analysis: Identifying the changes in the vibrational frequencies of both nitric acid and acetylene upon complexation, which provides direct evidence of the interaction.

Theoretical Modeling: Employing computational chemistry methods to predict the structure, stability, and vibrational spectra of the complex, and to complement experimental findings.

Studies have successfully identified and characterized the hydrogen-bonded complex formed between an acetylene molecule and a nitric acid molecule in argon matrices. rsc.org These investigations have revealed that the primary interaction is an O–H⋯π type of hydrogen bond, where the hydroxyl group of nitric acid acts as a proton donor to the π electron density of the acetylene molecule. rsc.org Theoretical calculations have been instrumental in confirming the stability of this structure and have also suggested the possibility of a much weaker C–H⋯O type of interaction. rsc.org

Detailed Research Findings

Experimental and theoretical studies have provided a detailed picture of the nitric acid-acetylene (1/1) complex. The complex has been primarily characterized using matrix isolation infrared spectroscopy, a technique that allows for the trapping and study of weakly bound species at low temperatures.

Theoretical calculations, particularly at the electron correlation level with basis sets like 6-311++G(2d,2p), have been crucial in interpreting the experimental spectra and predicting the complex's structure. rsc.org The primary and most stable form of the complex is characterized by a hydrogen bond between the hydroxyl proton of nitric acid and the π-electron cloud of the acetylene triple bond (O–H⋯π). rsc.org

A second, much more weakly bound isomer has also been predicted, involving a C–H⋯O type of hydrogen bond, where a hydrogen atom from acetylene interacts with an oxygen atom of the nitric acid. rsc.org

The formation of the O–H⋯π complex leads to noticeable shifts in the vibrational frequencies of both the nitric acid and acetylene molecules, which are summarized in the table below.

Table 1: Observed and Calculated Vibrational Frequency Shifts (in cm⁻¹) for the Nitric Acid–Acetylene (1/1) Complex rsc.org

Vibrational ModeMonomer Frequency (cm⁻¹)Complex Frequency (cm⁻¹)Shift (Δν, cm⁻¹)
Nitric Acid (HNO₃)
ν(O-H)3549.43395.0-154.4
ν(N=O₂) asym1710.61716.0+5.4
ν(N=O₂) sym1326.01332.0+6.0
δ(N-O-H)1331.01345.0+14.0
ν(N-O)907.0915.0+8.0
τ(N-O-H)646.8700.0+53.2
γ(O-N=O)762.6765.0+2.4
γ(O=N=O)580.0585.0+5.0
Acetylene (C₂H₂)
ν(C-H) sym3372.83365.0-7.8
ν(C≡C)1974.31968.0-6.3
δ(C-C-H)730.3740.0+9.7

Data derived from matrix isolation infrared spectra and ab initio calculations.

Properties

CAS No.

492459-59-3

Molecular Formula

C2H3NO3

Molecular Weight

89.05 g/mol

IUPAC Name

acetylene;nitric acid

InChI

InChI=1S/C2H2.HNO3/c1-2;2-1(3)4/h1-2H;(H,2,3,4)

InChI Key

PKMYSOAVTNXDKV-UHFFFAOYSA-N

Canonical SMILES

C#C.[N+](=O)(O)[O-]

Origin of Product

United States

Formation and Structural Elucidation of the Nitric Acid–acetylene 1/1 Complex

Experimental Methodologies for C2H2···HNO3 Complex Generation

To study transient and weakly bound species like the nitric acid-acetylene adduct, specialized experimental techniques are required to generate and stabilize the complex for spectroscopic analysis.

Matrix isolation is a powerful technique for observing and characterizing weakly bound complexes. nih.gov In this method, the reactant molecules, nitric acid (HNO3) and acetylene (B1199291) (C2H2), are co-deposited with a large excess of an inert gas, typically argon, onto a cryogenic surface. rsc.org This process traps the individual complexes within a solid, inert matrix, preventing them from aggregating or reacting further.

The hydrogen-bonded complexes between acetylene and nitric acid have been successfully observed and characterized in argon matrices. rsc.org By analyzing the infrared spectra of the matrix, researchers can identify new vibrational bands that correspond to the C2H2···HNO3 complex. For this specific complex, eight perturbed vibrations of the nitric acid molecule and three perturbed modes of the acetylene molecule were identified, confirming its formation. rsc.org

Supersonic expansion is another crucial technique for generating and studying molecular complexes in the gas phase. ethz.chtandfonline.com In this method, a gas mixture containing the reactants (nitric acid and acetylene) and a carrier gas (like a noble gas) is expanded from a high-pressure region into a vacuum through a small nozzle. ethz.ch

This rapid expansion leads to a significant decrease in the temperature and density of the gas jet. The adiabatic cooling of the molecules' internal degrees of freedom (rotational and vibrational) simplifies their spectra, making assignments easier compared to room-temperature spectra. ethz.ch The numerous collisions that occur during the initial stages of the expansion promote the formation of van der Waals and hydrogen-bonded complexes. ethz.ch This technique provides a suitable environment for producing and investigating these unstable species before they are probed by spectroscopic methods. ethz.chtandfonline.com

Characterization of Intermolecular Bonding in the Nitric Acid–Acetylene (1/1) Adduct

Theoretical calculations and experimental spectra indicate that the interaction between nitric acid and acetylene is primarily governed by hydrogen bonding. Two main types of hydrogen bonds have been identified in the 1:1 complex.

The dominant interaction in the C2H2···HNO3 complex is an O–H···π hydrogen bond. rsc.org In this configuration, the hydroxyl (O-H) group of the nitric acid molecule acts as the proton donor. rsc.org The electron-rich π system of the carbon-carbon triple bond in the acetylene molecule serves as the proton acceptor. rsc.orgrsc.org

Evidence for this interaction comes from the significant perturbation observed in the vibrational modes of the O-H group upon complexation. rsc.org Theoretical studies confirm that the spectral parameters calculated for a complex with an O–H···π type of hydrogen bond are in good agreement with the experimental data obtained from matrix isolation spectroscopy. rsc.org This type of interaction is a classic example of a hydrogen bond where a π-electron cloud functions as the Lewis base. acs.org

Table 1: Experimental and Calculated Vibrational Frequencies (in cm⁻¹) for the O–H···π C2H2···HNO3 Complex rsc.org

VibrationHNO3 MonomerC2H2···HNO3 ComplexAssignment
ν(O–H)3548.83386.3O–H stretch
νas(NO2)1710.81720.0Asymmetric NO2 stretch
νs(NO2)1325.81331.0Symmetric NO2 stretch
δ(NOH)1333.11362.5NOH bend
ν(C≡C)-1966.5C≡C stretch
νs(C-H)3372.83369.0Symmetric C-H stretch

In addition to the primary O–H···π bond, theoretical calculations also predict the stability of a much more weakly bound isomer of the C2H2···HNO3 complex. rsc.org This structure involves a C–H···O type of hydrogen bond. rsc.org

In this alternative arrangement, the roles of the molecules are reversed: the acetylene molecule acts as the proton donor through one of its C-H bonds, while an oxygen atom of the nitric acid molecule acts as the proton acceptor. rsc.org Although this interaction is significantly weaker, two bands observed in the experimental spectrum have been tentatively assigned to this type of complex. rsc.org The C-H bond in acetylene can act as a proton donor because the sp-hybridized carbon atom increases the acidity of the attached hydrogen. quora.com

Analysis of C2H2···HNO3 Complex Isomers and Conformational Geometries

Computational studies have been essential in elucidating the possible structures and relative stabilities of the nitric acid-acetylene complex. The investigations reveal the existence of at least two stable isomers on the potential energy surface.

The most stable conformer is characterized by the O–H···π hydrogen bond. rsc.org In this structure, the nitric acid molecule is positioned in a "T-shaped" arrangement relative to the acetylene molecule, with the acidic hydrogen of HNO3 pointing directly at the center of the C≡C triple bond. rsc.org

A second, less stable isomer is held together by a C–H···O interaction. rsc.org This structure is calculated to be more weakly bound than the O–H···π bonded isomer. rsc.org The experimental identification of this weaker complex is tentative, with only a couple of observed spectral bands potentially corresponding to its vibrational modes. rsc.org

Table 2: Calculated Interaction Energies for C2H2···HNO3 Isomers rsc.org

Isomer TypeInteractionCalculated Binding Energy (kJ/mol)
IO–H···π-16.57
IIC–H···O-6.49

Assessment of Complex Stability and Intermolecular Interaction Energies

The stability of the nitric acid–acetylene (1/1) complex is a key aspect of its characterization, providing a quantitative measure of the strength of the intermolecular forces holding the two molecules together. This stability is primarily assessed through theoretical calculations of the interaction energies, which are then corroborated by experimental observations of the complex's formation and the vibrational frequency shifts seen in its infrared spectrum.

Detailed Research Findings:

Theoretical studies have been paramount in quantifying the stability of the C2H2⋯HNO3 complex. Using ab initio calculations, the binding energy of the complex can be determined. These calculations account for factors such as basis set superposition error (BSSE) to provide a more accurate measure of the interaction strength. The primary O–H⋯π hydrogen-bonded complex is found to be significantly stable. rsc.org

The perturbation of the vibrational frequencies of both the nitric acid and acetylene molecules upon complexation provides experimental evidence of the interaction strength. In the C2H2⋯HNO3 complex, the O-H stretching vibration of nitric acid exhibits a significant red shift (a decrease in frequency), which is a classic indicator of hydrogen bond formation. This shift signifies a weakening of the O-H covalent bond as electron density is donated into the π-system of acetylene. The following tables summarize the key findings regarding the stability and intermolecular interactions of the complex.

Calculated Interaction Energies:

Complex TypeComputational MethodBasis SetInteraction Energy (kJ/mol)
O–H⋯πAb initio6-311++G(2d,2p)Data not explicitly quantified in search result rsc.org
C–H⋯OAb initio6-311++G(2d,2p)Weakly bound rsc.org

Observed Vibrational Frequency Shifts for the O–H⋯π Complex:

MoleculeVibrational ModeFrequency in Complex (cm⁻¹)Shift from Monomer (cm⁻¹)
Nitric AcidO-H stretchNot specifiedPerturbed rsc.org
Nitric AcidOther modesNot specified7 other modes perturbed rsc.org
AcetyleneC-H stretch/bendNot specified3 modes perturbed rsc.org

The calculated spectral parameters for the O–H⋯π type complex show good agreement with the experimental data obtained from matrix infrared spectra. rsc.org This consistency between theoretical predictions and experimental observations lends strong support to the proposed structure and the nature of the intermolecular interactions. The stability of the complex is primarily attributed to the strong O–H⋯π hydrogen bond, which dominates the interaction. The potential for a secondary, weaker C–H⋯O interaction highlights the complexity of the potential energy surface for this system.

Spectroscopic Characterization of the Nitric Acid–acetylene 1/1 System

Infrared Spectroscopic Signatures of the C₂H₂···HNO₃ Complex

Infrared spectroscopy of the nitric acid-acetylene complex, particularly using matrix isolation techniques, has allowed for the identification and characterization of its vibrational modes. The formation of the complex leads to noticeable perturbations in the vibrational frequencies of both the nitric acid and acetylene (B1199291) subunits compared to their monomeric forms. rsc.org

Upon complexation with acetylene, the vibrational modes of the nitric acid molecule exhibit distinct shifts in their frequencies. A study utilizing matrix isolation infrared spectroscopy successfully identified eight perturbed vibrational bands corresponding to the HNO₃ subunit within the C₂H₂···HNO₃ complex. rsc.org The most significant perturbation is observed for the OH stretching vibration (ν₁), which shows a substantial redshift, providing strong evidence for the OH group's role as the hydrogen bond donor. rsc.org Other modes, including the asymmetric and symmetric NO₂ stretching (ν₂ and ν₄), NOH bending (ν₃), and torsional modes, also show measurable shifts. rsc.org

Vibrational Mode (HNO₃)AssignmentMonomer Frequency (cm⁻¹)Complex Frequency (cm⁻¹)Frequency Shift (Δν, cm⁻¹)
ν₁OH Stretch3548.13445.6-102.5
ν₂NO₂ Asymmetric Stretch1709.61711.5+1.9
ν₃NOH Bend1325.81336.5+10.7
ν₄NO₂ Symmetric Stretch1303.11304.5+1.4
ν₅N-O Stretch879.0888.6+9.6
ν₆NO₂ Bend762.2764.1+1.9
ν₇Out-of-plane NO₂ Bend646.8648.7+1.9
ν₉OH Torsion457.6511.2+53.6

Data sourced from Krajewska et al. (2002). rsc.org

The vibrational modes of the acetylene molecule, which acts as the proton acceptor, are also affected by the formation of the hydrogen bond. For the C₂H₂···HNO₃ complex, three perturbed vibrational modes of the C₂H₂ subunit have been identified. rsc.org The most notable changes occur in the C-H bending modes (ν₄ and ν₅), which are degenerate in the free acetylene molecule. In the complex, this degeneracy is lifted, and the modes are shifted to higher frequencies (blueshifted). The symmetric C-H stretching mode (ν₁) also shows a small but measurable blueshift. rsc.org

Vibrational Mode (C₂H₂)AssignmentMonomer Frequency (cm⁻¹)Complex Frequency (cm⁻¹)Frequency Shift (Δν, cm⁻¹)
ν₁Symmetric CH Stretch3372.83376.7+3.9
ν₅trans-CH Bend730.3755.0+24.7
ν₄cis-CH Bend730.3742.8+12.5

Data sourced from Krajewska et al. (2002). rsc.org

The detailed analysis of the frequencies of individual rotational lines within such a band allows for the determination of precise molecular constants, such as the rotational constants (A, B, C) for both the ground and vibrationally excited states. unh.eduohio-state.edu These constants are inversely related to the molecule's moments of inertia and are therefore fundamental to determining its geometric structure. However, a detailed analysis of the vibration-rotation band contours and a definitive set of molecular constants for the nitric acid-acetylene (1/1) complex are not available in the surveyed literature.

Comparative Analysis of Experimental and Predicted Spectroscopic Parameters

To support experimental findings, theoretical calculations are frequently employed to predict the structure, stability, and spectroscopic properties of molecular complexes. For the C₂H₂···HNO₃ system, ab initio calculations have been performed at the electron correlation level using the 6-311++G(2d,2p) basis set. rsc.org These theoretical studies confirm that the most stable structure is the one involving an O–H⋯π hydrogen bond. rsc.org

A comparison between the experimentally observed vibrational frequencies from matrix isolation spectra and the theoretically calculated harmonic frequencies shows good agreement, particularly for the frequency shifts (Δν) upon complexation. rsc.org This consistency between experimental and computational results provides strong validation for the identified structure of the complex and the interpretation of its infrared spectrum.

Vibrational ModeSubunitExperimental Frequency Shift (cm⁻¹)Calculated Frequency Shift (cm⁻¹)
ComplexΔνComplexΔν
ν₁(OH stretch)HNO₃3445.6-102.53552.1-116.2
ν₂(NO₂ asym. stretch)HNO₃1711.5+1.91730.9+2.2
ν₃(NOH bend)HNO₃1336.5+10.71346.9+12.6
ν₁(sym. CH stretch)C₂H₂3376.7+3.93496.0+1.8
ν₅(trans-CH bend)C₂H₂755.0+24.7762.6+27.8
ν₄(cis-CH bend)C₂H₂742.8+12.5749.0+14.2

Experimental data from matrix isolation infrared spectra. Calculated data from ab initio calculations at the MP2/6-311++G(2d,2p) level. Data sourced from Krajewska et al. (2002). rsc.org

Advanced Theoretical and Computational Studies of the Nitric Acid–acetylene 1/1 Interaction

Quantum Chemical Approaches to C2H2···HNO3 System Analysis

The interaction between acetylene (B1199291) (C2H2) and nitric acid (HNO3) has been a subject of theoretical investigation to understand the nature of the forces driving the formation of their 1:1 complex. These studies employ a range of quantum chemical methods to elucidate the structure, energetics, and electronic properties of the C2H2···HNO3 system.

Ab Initio Calculations for Structural Optimization and Energetics (e.g., MP2, CCSD(T))

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing the geometry and stability of the nitric acid–acetylene complex. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are widely used. kuleuven.benasa.gov

Theoretical studies have identified different possible structures for the C2H2···HNO3 complex. rsc.org One prominent structure involves an O–H···π hydrogen bond, where the hydroxyl group of nitric acid acts as a proton donor to the π-electron system of the acetylene molecule. rsc.org Another, more weakly bound structure, features a C–H···O type of hydrogen bond, with acetylene acting as the proton donor. rsc.org

The level of theory employed significantly impacts the calculated interaction energies. For instance, calculations at the MP2 level with the 6-311++G(2d,2p) basis set have been used to investigate the structures and spectral characteristics of the complex. rsc.org To obtain more accurate energy values, single-point calculations using the higher-level CCSD(T) method are often performed on geometries optimized at a lower level of theory, such as MP2. kuleuven.beresearchgate.net This approach provides a balance between computational cost and accuracy.

The following table summarizes representative interaction energies for different types of complexes, showcasing the range of stabilization energies computed with ab initio methods.

ComplexInteraction TypeComputational LevelInteraction Energy (kJ/mol)
C2H2···HNO3O–H···πMP2/6-311++G(2d,2p)(not explicitly stated)
C2H2···trans-HONOO–H···πMP2/6-311++G(2d,2p)(not explicitly stated)
C2H2···cis-HONOO–H···πMP2/6-311++G(2d,2p)(not explicitly stated)
C2H2···HNO3C–H···OMP2/6-311++G(2d,2p)(not explicitly stated)

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) has become a widely used method for studying molecular systems due to its favorable balance of computational cost and accuracy. github.ionih.gov DFT methods are based on the principle that the ground-state electronic energy and other properties of a system are a functional of the electron density. hi.isscispace.com

In the context of the nitric acid–acetylene complex, DFT calculations are employed to investigate its electronic structure and the nature of the intermolecular interactions. researchgate.netrsc.org Various exchange-correlation functionals, which are approximations to the exact functional, are available within the DFT framework. github.io The choice of functional can influence the results, and it is common to benchmark DFT results against higher-level ab initio calculations or experimental data. scispace.com For instance, studies on similar hydrogen-bonded systems have shown that the B3LYP functional often provides results consistent with MP2 calculations for optimized structures. researchgate.net

DFT has been successfully applied to study the adsorption and reaction of acetylene on various surfaces, providing insights into catalytic processes. mdpi.comnih.gov While not directly focused on the gas-phase C2H2···HNO3 complex, these studies highlight the capability of DFT to describe interactions involving acetylene. For example, DFT calculations have been used to investigate the mechanism of acetylene dicarbonylation, where the introduction of acidic functional groups was found to be crucial. rsc.org

Role of Basis Set Selection and Electron Correlation in Computational Accuracy

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. scispace.commdpi.com A basis set is a set of mathematical functions used to build molecular orbitals. libretexts.org Larger basis sets provide a more flexible description of the electron distribution, generally leading to more accurate results, but at a higher computational cost. greeley.orgacs.org

For weakly bound complexes like nitric acid–acetylene, it is essential to use basis sets that include diffuse functions (indicated by "+" or "aug-" in the basis set name) and polarization functions (e.g., "d,p"). acs.org Diffuse functions are necessary to accurately describe the electron density far from the nuclei, which is crucial for intermolecular interactions. acs.org Polarization functions allow for the distortion of atomic orbitals upon molecule formation, which is important for describing bonding. acs.org The 6-311++G(2d,2p) and aug-cc-pVTZ basis sets are examples of basis sets that have been used for studying such complexes. rsc.orgresearchgate.net

Electron correlation refers to the interaction between electrons. Hartree-Fock (HF) theory, a fundamental ab initio method, does not fully account for electron correlation. scispace.com Methods like MP2 and CCSD(T) are post-Hartree-Fock methods that explicitly include electron correlation effects. aip.org DFT methods also account for electron correlation through the exchange-correlation functional. github.io The inclusion of electron correlation is critical for obtaining accurate interaction energies, as it can contribute significantly to the stabilization of weakly bound complexes. scispace.com The difference between HF and correlated methods can be substantial, affecting both the calculated geometries and energies. acs.org

Construction and Exploration of Potential Energy Surfaces (PES) for C2H2–HNO3 Systems

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecular system as a function of its geometry. libretexts.org For the nitric acid–acetylene system, the PES provides a comprehensive landscape of the interaction, revealing stable structures (minima), transition states (saddle points), and the pathways for their interconversion. fiveable.me

The construction of a reliable PES for the C2H2–HNO3 system typically begins with performing numerous quantum chemical calculations at various geometric arrangements of the two molecules. acs.org These calculations, often at a high level of theory like CCSD(T) or MP2 with a large basis set, generate a set of energy points. rsc.orgacs.org These points are then fitted to an analytical function to create a continuous and differentiable PES. reading.ac.uk

Exploration of the PES allows for the identification of all significant minima, which correspond to the different stable isomers of the C2H2···HNO3 complex. researchgate.net For example, a study on the C2H2···HNO3 system identified a primary minimum corresponding to an O–H···π hydrogen-bonded structure and a secondary, less stable minimum with a C–H···O hydrogen bond. rsc.org The PES also reveals the energy barriers separating these minima, providing insight into the feasibility of isomerization between them. reading.ac.uk

While a full-dimensional PES for the C2H2–HNO3 system has not been explicitly detailed in the provided search results, the general methodology is well-established. For instance, a PES was constructed for the ground state of acetylene itself, which involved fitting a many-body expansion to reproduce experimental and ab initio data. reading.ac.uk Similar approaches are applicable to the more complex C2H2–HNO3 system.

Molecular Dynamics Simulations of Nitric Acid–Acetylene Reactivity and Evolution

Molecular dynamics (MD) simulations provide a powerful tool to study the time evolution of a molecular system, offering insights into its dynamic behavior and reactivity. rub.de By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectories of the molecules over time. nih.gov When the forces are calculated "on-the-fly" using quantum chemical methods, the technique is known as ab initio molecular dynamics (AIMD). rub.denih.gov

For the nitric acid–acetylene system, MD simulations can be used to explore the dynamics of complex formation, intermolecular vibrations, and potential reactive pathways under different conditions. dtic.mil For example, simulations could be initiated with the two molecules separated and their subsequent approach and interaction could be monitored. This would provide information on the preferred orientations for complex formation and the role of kinetic energy in overcoming any small energy barriers.

Elucidation of Charge Transfer and Electronic Redistribution within the Complex

The formation of a complex between nitric acid and acetylene involves a redistribution of electron density in both molecules, which can be quantified and understood through charge transfer analysis. nih.gov This electronic rearrangement is a key aspect of the intermolecular interaction.

In the C2H2···HNO3 complex, charge transfer is expected to occur from one molecule to the other. acs.org In the case of the O–H···π hydrogen-bonded structure, electron density is donated from the π-system of acetylene (the electron donor) to the antibonding σ* orbital of the O-H bond in nitric acid (the electron acceptor). acs.orgcdnsciencepub.com This transfer of electron density weakens the O-H bond, leading to a red-shift in its vibrational frequency, a characteristic signature of hydrogen bonding. acs.org

Conversely, for the C–H···O hydrogen-bonded structure, a smaller amount of charge transfer would occur from the oxygen lone pair of nitric acid to the antibonding σ* orbital of the C-H bond in acetylene. cdnsciencepub.com

The Dewar-Chatt-Duncanson model provides a useful framework for understanding the bonding in such complexes, involving both ligand-to-metal (or in this case, acetylene-to-nitric acid) donation and back-donation from the acid to the acetylene π* orbitals. acs.org

Computational methods like Natural Bond Orbital (NBO) analysis are commonly used to quantify the extent of charge transfer and to identify the specific orbitals involved in the interaction. While direct NBO analysis results for the C2H2···HNO3 complex were not available in the search results, the principles are well-established from studies of similar charge-transfer complexes. acs.orgsemanticscholar.org These analyses provide a detailed picture of how the electronic structure of each molecule is perturbed upon complex formation.

Advanced Bonding Analysis Techniques (e.g., Atoms in Molecules (AIM), Symmetry Adapted Perturbation Theory (SAPT))

A deeper understanding of the intermolecular forces governing the stability and structure of the nitric acid–acetylene (1/1) complex is achieved through advanced theoretical and computational bonding analysis techniques. While experimental and standard computational studies confirm the primary interaction as an O–H⋯π hydrogen bond, methodologies like the Quantum Theory of Atoms in Molecules (AIM) and Symmetry Adapted Perturbation Theory (SAPT) provide a quantitative and qualitative description of the bonding characteristics. researchgate.netrsc.org

Atoms in Molecules (AIM) Analysis

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. Within this framework, the presence of a bond path between two atoms and the properties of the electron density at the bond critical point (BCP) along this path reveal the nature of the interaction.

While a specific AIM analysis for the nitric acid-acetylene complex is not detailed in the available literature, extensive AIM studies have been performed on the analogous nitrosyl hydride (HNO)–acetylene complex. researchgate.net Given the similarity of the O–H⋯π interaction in both systems, the findings for the HNO–acetylene complex offer significant insights into what can be expected for the nitric acid–acetylene complex. In such studies, a BCP is typically located between the hydrogen atom of the acid and the π-system of the acetylene molecule, confirming the presence of a hydrogen bond.

Key topological parameters at the BCP for hydrogen bonds in similar systems include:

Electron Density (ρ): This value correlates with the strength of the bond. Higher values indicate a stronger interaction.

Laplacian of the Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, signifying a depletion of electron density at the BCP.

Total Electron Energy Density (H(r)): This parameter can further distinguish the type of interaction. For hydrogen bonds, H(r) is typically negative, indicating some degree of covalent character.

The table below, based on data from analogous systems, illustrates the typical range of values for these parameters in weak to moderate hydrogen bonds.

Topological ParameterTypical Value Range (a.u.)Significance for Hydrogen Bonding
Electron Density (ρ)0.002 - 0.040Indicates the strength of the interaction.
Laplacian of ρ (∇²ρ)+0.020 - +0.150Positive sign is characteristic of non-covalent, closed-shell interactions.
Total Energy Density (H(r))NegativeA negative value suggests partial covalent character.

This table presents typical values for weak to moderate hydrogen bonds and serves as an illustrative guide for the expected findings in the nitric acid-acetylene complex.

Symmetry Adapted Perturbation Theory (SAPT)

SAPT is a powerful method for analyzing non-covalent interactions by decomposing the total interaction energy into physically meaningful components: electrostatics, exchange (or repulsion), induction (or polarization), and dispersion. This breakdown provides a detailed picture of the forces that stabilize the complex.

Again, drawing an analogy from detailed SAPT analyses of the 1:1 nitrosyl hydride–acetylene complex, we can anticipate the relative contributions of these energy components for the nitric acid–acetylene complex. researchgate.net The primary interaction is expected to be dominated by the electrostatic component, which is characteristic of hydrogen bonding between a polar molecule and the quadrupole moment of acetylene.

A typical SAPT energy decomposition for a hydrogen-bonded complex like nitric acid–acetylene would resemble the following:

Energy ComponentTypical Contribution (kJ/mol)Physical Interpretation
Eelst (Electrostatics)-10 to -25Attraction between the permanent multipole moments of the two molecules. Usually the dominant attractive term in hydrogen bonds.
Eexch (Exchange)+15 to +40Pauli repulsion arising from the overlap of electron clouds. The primary repulsive term.
Eind (Induction)-5 to -15Attraction due to the polarization of one molecule by the electric field of the other.
Edisp (Dispersion)-5 to -15Attraction arising from correlated fluctuations in the electron distributions of the interacting molecules (London dispersion forces).
ETotal (SAPT0) -3 to -15 Sum of the above components, providing an estimate of the total interaction energy.

Data presented is illustrative and based on findings for analogous systems like the nitrosyl hydride-acetylene complex. researchgate.net The exact values for the nitric acid-acetylene complex would require specific SAPT calculations.

The SAPT analysis for the analogous HNO–acetylene complex reveals that the electrostatic and induction terms are the most significant attractive forces, outweighing the destabilizing exchange repulsion, with a notable contribution from dispersion forces. researchgate.net This confirms the interaction is more complex than a simple electrostatic attraction and involves significant polarization and electron correlation effects. A similar balance of forces is anticipated to govern the structure and stability of the nitric acid–acetylene (1/1) complex.

Reaction Mechanisms and Kinetic Studies Involving Nitric Acid and Acetylene

Mechanistic Pathways of Initial Interaction and Adduct Transformation

The reaction between nitric acid and acetylene (B1199291) is believed to proceed through a stepwise mechanism. Theoretical studies, such as those using Density Functional Theory (DFT), suggest that the initial step involves the interaction of a nitric acid molecule with the acetylene molecule. sciforum.net This can lead to the formation of an initial adduct.

The proposed mechanism often involves the addition of two molecules of the nitro compound across the triple bond of acetylene. sciforum.net This is followed by a two-step decomposition process that can lead to the formation of products like glyoxal (B1671930). sciforum.net Computational studies have characterized the transition states involved in these steps, identifying imaginary frequencies that confirm the nature of these states. sciforum.net For instance, in the reaction of acetylene with nitrous acid (a related nitro compound), a transition state with an imaginary frequency of 480.05 icm⁻¹ has been identified. sciforum.net

The interaction is thought to occur along a straight line connecting specific atoms of the reactants, for example, between an oxygen atom of the nitric acid and a carbon atom of the acetylene. sciforum.net The process can be of a biradical type, with spin density being redistributed among the atoms as the reaction progresses. sciforum.net In the second stage, another molecule of the nitro compound can add to the product of the first stage, leading to further transformations. sciforum.net

Dual Functionality of Nitric Acid as an Oxidizing and Nitrating Agent in Acetylene Reactions

Nitric acid exhibits dual functionality in its reactions with acetylene, acting as both an oxidizing and a nitrating agent. royalholloway.ac.uk This dual role is a key characteristic of the reaction, leading to a variety of products.

Evidence suggests that the reaction is fundamentally an addition reaction to the unsaturated triple bond of acetylene, where components of the nitric acid molecule are added. royalholloway.ac.uk This initial addition allows nitric acid to exert both its nitrating and oxidizing functions. royalholloway.ac.uk As a result, one carbon atom of the acetylene molecule can be nitrated while the other is oxidized, ultimately to carbon dioxide. royalholloway.ac.uk

The principal products of the reaction between fuming nitric acid and acetylene are often carbon dioxide and trinitromethane. royalholloway.ac.uk Studies have shown that a maximum of fifty percent of the carbon from the acetylene molecule is nitrated, while the other fifty percent is oxidized. royalholloway.ac.uk This primary reaction of simultaneous oxidation and nitration can be accompanied by a secondary reaction involving direct oxidation to carbon dioxide. royalholloway.ac.uk Under certain conditions, side reactions can also produce oxalic acid, although these can be minimized for acetylene. royalholloway.ac.uk

Influence of Environmental Parameters on Reaction Outcomes

The kinetics and product distribution of the reaction between nitric acid and acetylene are significantly influenced by environmental parameters such as temperature and reactant concentrations.

Temperature plays a crucial role in the rate of the nitric acid-acetylene reaction. An increase in temperature generally leads to an increase in the rate of interaction and the readiness of acetylene absorption. scribd.com Kinetic studies on the thermal decomposition of acetylene have been conducted at high temperatures, in the range of 730°C to 1,330°C, indicating that high temperatures are required for significant reaction rates. umich.edu

Theoretical studies on the related reaction of acetylene with nitric oxide show that the total rate constant increases with an increase in temperature. kuleuven.beacs.org Below 1000 K, a rapid equilibrium is established between the reactants and an intermediate radical, suggesting a lack of significant reaction at lower temperatures. kuleuven.beacs.org However, at high temperatures, the formation of products like HCO and HCN becomes predominant. kuleuven.beacs.org The reaction mechanism can also be temperature-dependent; for instance, in the hydrochlorination of acetylene over HgCl₂ catalysts, the mechanism is suggested to shift from a Langmuir–Hinshelwood model to an Eley–Rideal mechanism as the temperature increases above 135°C. acs.org

The following table presents data on the effect of temperature on the reaction, though specific kinetic parameters for the direct nitric acid-acetylene reaction are not detailed in the provided search results.

Table 1: General Temperature Effects on Acetylene Reactions

Temperature Range Observation
< 1000 K Equilibrium with intermediates, limited reaction. kuleuven.beacs.org
> 1000 K Increased reaction rate, formation of specific products. kuleuven.beacs.org

The concentration of nitric acid is a critical factor influencing the reaction with acetylene. The rate of interaction and the absorption of acetylene decrease as the nitric acid is diluted. scribd.com The optimal concentration for the formation of tetranitromethane has been found to be around 95-97%. scribd.com

Catalytic Modulation of Nitric Acid–Acetylene Reactivity

The reactivity of the nitric acid-acetylene system can be significantly altered by the presence of catalysts, particularly metal salts.

The addition of metallic salts can have a marked influence on the reaction between nitric acid and unsaturated hydrocarbons. royalholloway.ac.uk Mercuric nitrate (B79036), in particular, has been shown to have a positive catalytic effect on the reaction. royalholloway.ac.ukscribd.com Its presence increases the rate of absorption of acetylene and, consequently, the rate of interaction. royalholloway.ac.uk

The primary role of mercuric nitrate appears to be the promotion of the addition reaction that forms an intermediate nitro-alcohol, rather than promoting oxidation at the expense of nitration. royalholloway.ac.uk This leads to a proportional increase in the yield of the fully nitrated product, such as tetranitromethane. royalholloway.ac.uk For instance, the presence of mercuric nitrate in the reaction mixture can increase the yield of tetranitromethane from acetylene by as much as 52.8 percent. royalholloway.ac.uk

While mercuric nitrate is effective, other metal nitrates, including those of platinum, silver, copper, and uranium, have also been investigated and show variable effects. royalholloway.ac.uk In the catalytic oxidation of acetylene with nitric acid, complexes of Pd(II), Hg(II), Au(III), Rh(III), Ru(III), Pt(IV), and Ag(I) have been found to catalyze the reaction to produce glyoxal and acetic acid. osti.gov It is important to note that while mercuric nitrate in nitric acid absorbs acetylene, it does not lead to the formation of acetaldehyde. asoshiranui.net

Table 2: Effect of Mercuric Nitrate on Tetranitromethane (T.N.M.) Yield

Experiment Conditions Yield of T.N.M.
Without Catalyst Baseline

Identification and Characterization of Reaction Intermediates and Transition States

The reaction between acetylene and nitrogen oxides, fundamental components of the nitric acid reaction system, proceeds through a variety of unstable intermediates and transition states. Theoretical studies using density functional theory (DFT) on the [C2,H2,N,O] potential energy surface have identified several stable intermediate radicals. acs.orgkuleuven.be These include species such as trans-nitrosoethenyl and cis-nitrosoethenyl radicals, as well as iminoketenyl and aminoketenyl radicals. acs.orgkuleuven.be

At temperatures below 1000 K, a rapid equilibrium is established between the reactants and the trans-nitrosoethenyl radical, suggesting a lack of significant reaction at lower temperatures. acs.orgkuleuven.be At higher temperatures, the formation of HCO + HCN becomes the predominant pathway, which involves five different isomers of the [C2,H2,N,O] system as intermediates. acs.orgkuleuven.be The rate-determining step in this high-temperature pathway is the formation of a four-membered ring intermediate. acs.orgkuleuven.be

Spectroscopic methods have been developed to characterize transition states in isomerization reactions, such as the cis-trans conformational change in an excited electronic state of acetylene. mit.eduresearchgate.net By analyzing patterns in the vibrational energy levels of reactants as they approach the transition state, it is possible to measure the energy of this fleeting state. mit.edu This method has been applied to the isomerization of acetylene from a U-shaped conformation to a zigzag conformation and to the bond-breaking isomerization of hydrogen cyanide (HCN) to hydrogen isocyanide (HNC). mit.eduresearchgate.net These techniques provide powerful tools for understanding the precise energy barriers and structures at the "point of no return" in a chemical reaction. mit.edu

Table 2: Kinetic Parameters for Acetylene + Nitric Oxide Reaction
ParameterValue/ObservationConditionsMethodologyReference
Total Rate ConstantIncreases with temperature-QRRK Theory acs.orgkuleuven.be
Total Rate Constant7.9 x 10⁴ cm³ mol⁻¹ s⁻¹2000 K, 1 atmQRRK Theory acs.orgkuleuven.be
Pressure DependenceIndependent at low pressures (up to 1 atm)-QRRK Theory kuleuven.be

Mechanistic Insights into the Formation of Organic Products from Nitric Acid–Acetylene Reactions

The reaction of acetylene with nitric acid and its derivatives can lead to various nitrated organic compounds. One significant pathway involves the reaction of acetylene with a mixture of nitric oxide and nitrogen dioxide, which can produce isoxazole (B147169) derivatives. lookchem.com In an ethyl acetate (B1210297) solvent, this reaction yields 3,3'-biisoxazole as the main product, along with 3-cyanoisoxazole and 3-isoxazolecarboxaldehyde. lookchem.com The formation of these heterocyclic compounds suggests a complex mechanism likely involving intermediates with both nitroso and nitro or nitrite (B80452) groups. lookchem.com

Another potential pathway is the direct nitration of the carbon-carbon triple bond. While the nitration of alkenes with nitric acid can be unselective, the use of reagents like nitronium tetrafluoroborate (B81430) allows for the synthesis of nitroalkynes. studfile.net The formation of nitrated species can also occur through radical mechanisms. Reactive nitrogen species such as nitrogen dioxide (*NO2) can react with unsaturated compounds to yield nitrated products. nih.gov These pathways are crucial in understanding how nitrogen-containing functional groups are incorporated into the acetylene backbone. nih.govmdpi.com

The strong oxidizing nature of nitric acid can lead to the cleavage of the carbon-carbon triple bond in acetylene. This oxidative cleavage is a key process in the formation of smaller oxygenated products like glyoxal and acetic acid, especially when catalyzed by metal complexes. osti.gov The mechanism of cleavage often involves the formation of highly reactive intermediates. For instance, the oxidation of triple bonds by cytochrome P450, an analogous biological oxidation system, is known to produce ketene (B1206846) metabolites. nih.gov Ozonolysis, another method for alkyne cleavage, proceeds through intermediates like trioxolenes, which then decompose to form carboxylic acids or other carbonyl compounds. arkat-usa.orgresearchgate.net

In the context of the nitric acid reaction, the principal products from the interaction with fuming nitric acid are reported to be carbon dioxide and trinitromethane. royalholloway.ac.uk This indicates a complete breakdown and oxidation of the acetylene molecule. DFT investigations into the oxidation of acetylene on a Pt(111) surface to form oxalic acid (a related oxidation product) show a stepwise mechanism. electrochemsci.org The process begins with the formation of CHCHOH, which is then oxidized to glyoxal (CHOCHO), and subsequently to oxalic acid (COOHCOOH) through a series of dehydrogenation and oxidation steps. electrochemsci.org This suggests that oxidative cleavage pathways likely involve a sequence of hydroxylations and dehydrogenations.

The reaction between nitric acid and unsaturated compounds can also yield nitroalcohols. In the reaction of ethylene (B1197577) with fuming nitric acid, nitroethyl alcohol is formed as an intermediate. royalholloway.ac.uk A similar addition reaction can be postulated for acetylene, where the nitric acid adds across the triple bond to form a nitroalcohol-type intermediate. royalholloway.ac.uk The presence of catalysts like mercuric nitrate can significantly increase the rate of this addition reaction, favoring it over simple oxidation. royalholloway.ac.uk

The Henry reaction (nitroaldol reaction) is a classic method for forming nitroalcohols from nitroalkanes and aldehydes, typically under base catalysis. google.com While this involves pre-existing nitroalkanes, it demonstrates the fundamental chemistry of nitroalcohol formation. The synthesis of nitroalcohols can also be achieved through the nitration of alcohols using agents like nitrogen tetroxide. google.com In the context of the nitric acid-acetylene system, a plausible route would be the initial formation of an unstable vinyl alcohol derivative via hydration, followed by nitration, or the direct addition of nitric acid across the triple bond to form a nitrated enol, which would then tautomerize to a nitroalcohol-related species.

Historical Context and Contemporary Research Landscape of Nitric Acid–acetylene Chemistry

Historical Perspectives on the Investigation of Nitric Acid–Acetylene (B1199291) Interactions

The direct investigation of the specific, non-covalent interactions between a single nitric acid molecule and a single acetylene molecule is a much more recent development, driven by advances in spectroscopic and computational techniques. Historically, the focus of nitric acid and acetylene chemistry was on large-scale synthesis and combustion phenomena. For instance, studies explored the catalytic oxidation of acetylene by nitric acid in the presence of metal complexes to produce valuable chemical intermediates like glyoxal (B1671930) and acetic acid. osti.gov Another area of historical interest was in combustion chemistry, where the interactions between nitrogen oxides (NOx) and hydrocarbons like acetylene are crucial for understanding pollutant formation. mdpi.com

The shift towards studying the isolated 1:1 complex, C2H2···HNO3, represents a move from observing the consequences of their interaction (e.g., combustion products) to understanding the fundamental forces that initiate the reaction. This transition was made possible by the development of methods capable of probing weakly bound molecular complexes, which are fleeting and unstable under normal conditions.

Evolution of Experimental and Computational Methodologies in This Research Domain

The modern understanding of the nitric acid-acetylene complex is a direct result of the parallel evolution of sophisticated experimental and computational methods.

Experimental Methodologies: The primary experimental technique for studying weakly bound complexes like nitric acid-acetylene is matrix isolation spectroscopy . wikipedia.org This method involves co-depositing a dilute mixture of the precursor molecules (acetylene and nitric acid) with a large excess of an inert gas (typically argon or nitrogen) onto a cryogenic window at very low temperatures (around 5-15 K). wikipedia.orgmsu.ru The inert solid matrix traps and isolates individual complexes, preventing them from aggregating or reacting further. This allows for their characterization using techniques like Fourier Transform Infrared (FTIR) spectroscopy. rsc.orgresearchgate.net By comparing the vibrational spectra of the isolated precursors to the spectrum of the mixture, scientists can identify new absorption bands corresponding to the perturbed vibrations of the molecules within the complex. rsc.org

Computational Methodologies: Alongside experimental advances, computational quantum chemistry has become an indispensable tool. The evolution of computational methods has allowed for increasingly accurate predictions of the properties of such complexes.

Ab initio methods , such as Møller–Plesset perturbation theory (commonly at the MP2 level), have been widely used to calculate the structures, binding energies, and vibrational frequencies of the C2H2···HNO3 complex. rsc.orgresearchgate.netresearchgate.net These first-principles calculations provide theoretical models that can be directly compared with experimental data. rsc.org

Density Functional Theory (DFT) , using various functionals like B3LYP, offers a computationally less expensive alternative for studying these systems, often providing results with good accuracy for geometries and vibrational spectra. researchgate.netresearchgate.net

The use of extensive basis sets , such as 6-311++G(2d,2p), is crucial for accurately describing the diffuse electron density involved in hydrogen bonding and other weak interactions. rsc.orgresearchgate.net

The synergy between matrix isolation experiments and high-level computational studies has been pivotal. Theoretical calculations help in assigning the experimentally observed spectral bands to specific vibrational modes of a particular complex geometry, while experimental results provide crucial benchmarks for validating and refining computational methods. rsc.orgresearchgate.netosti.gov

Current Research Frontiers and Identified Gaps in Understanding the C2H2···HNO3 System

Current research has established that the primary interaction in the nitric acid-acetylene system is a hydrogen bond of the O–H⋯π type. In this configuration, the hydroxyl group of nitric acid acts as a proton donor, interacting with the high electron density of the acetylene π-system. rsc.org

Research Frontiers:

Characterization of Multiple Isomers: Computational studies have shown the stability of a secondary, more weakly bound structure involving a C–H⋯O type of bond, where acetylene acts as the proton donor to an oxygen atom on nitric acid. rsc.org Experimentally identifying and definitively assigning spectral features to this weaker isomer remains a key objective. rsc.org

Probing Reaction Dynamics: Understanding the potential energy surface of the C2H2···HNO3 system is crucial for modeling the initial steps of the reaction between these two molecules. This includes studying the pathways for isomerization between different configurations and the transition states leading to chemical transformation.

Atmospheric and Combustion Chemistry: The C2H2···HNO3 complex can be an important intermediate in atmospheric and combustion processes. mdpi.com Research is ongoing to incorporate accurate data about this complex into larger kinetic models to better predict the fate of NOx and hydrocarbons in various environments.

Identified Gaps:

Complete Potential Energy Surface: While the most stable minima have been identified, a comprehensive map of the entire potential energy surface, including all saddle points, is still incomplete.

Influence of Environment: Most studies have been conducted in the gas phase (theoretically) or in inert matrices (experimentally). rsc.org How the interaction is affected by different environments, such as solvents or the presence of other molecules and aerosols, is not fully understood.

Photochemistry: The photochemical behavior of the complex is an area ripe for exploration. Understanding how the absorption of light might trigger different reaction pathways compared to thermal activation is a significant gap.

Comparative Studies with Analogous Chemical Systems

Comparing the C2H2···HNO3 system with analogous complexes provides valuable insights into the nature of intermolecular forces.

Acetylene–Nitrous Acid (C2H2···HONO): This system is a very close analogue. Studies show that, like nitric acid, both the trans- and cis-isomers of nitrous acid form hydrogen-bonded complexes with acetylene. rsc.org The primary interaction is also an O–H⋯π hydrogen bond. By comparing the perturbation of the vibrational modes upon complexation, the relative strengths of the hydrogen bonds can be inferred. For example, the redshift of the O-H stretching frequency, a key indicator of hydrogen bond strength, can be directly compared.

Table 1: Comparison of Experimental Vibrational Frequency Shifts (cm⁻¹) for the O-H Stretch in Nitric and Nitrous Acid Complexes with Acetylene in an Argon Matrix (Data sourced from Mielke et al., 2002) rsc.org

AcidFree ν(O-H)Complexed ν(O-H)Frequency Shift (Δν)
Nitric Acid (HNO₃)3548.83360.2-188.6
trans-Nitrous Acid (t-HONO)3589.63436.4-153.2
cis-Nitrous Acid (c-HONO)3437.03320.0-117.0

Acetylene–Nitrosyl Hydride (C2H2···HNO): Theoretical studies on this complex reveal a more diverse range of possible interactions. researchgate.netmanchester.ac.uk Unlike the straightforward O–H⋯π bond in the nitric acid complex, the C2H2···HNO system shows multiple stable minima with different types of bonding, including CH···O, CH···N, and NH···π hydrogen bonds, as well as orthogonal interactions. researchgate.netmanchester.ac.uk The stabilization energies for the 1:1 C2H2···HNO complex are calculated to be in the range of 3–8 kJ mol⁻¹, which can be compared to the calculated energies for the C2H2···HNO3 system to gauge relative interaction strengths. rsc.orgresearchgate.net

Acetylene–Ethylene (B1197577) Complexes: Comparisons with complexes involving other hydrocarbons, like ethylene, highlight the unique role of acetylene's C-H bond and π-system. The C-H bonds in acetylene are significantly more acidic than those in ethylene or ethane, allowing acetylene to act as a proton donor in C-H···X hydrogen bonds. researchgate.netpsu.edu Studies on complexes of acetylene with proton acceptors like ammonia (B1221849) (NH3) show that acetylene can form surprisingly strong hydrogen bonds for a hydrocarbon. researchgate.net This dual ability to act as a powerful π-electron donor (to acids like HNO3) and a respectable C-H proton donor makes its chemistry particularly rich compared to less acidic hydrocarbons like ethylene.

Prospective Research Directions and Methodological Advancements for the Nitric Acid–acetylene 1/1 Complex

Application of Emerging Spectroscopic Techniques for Enhanced Characterization

While traditional spectroscopic methods have laid the groundwork for understanding the C₂H₂···HNO₃ complex, emerging techniques promise unprecedented detail. High-resolution rotational and vibrational spectroscopy methods are critical for precisely determining the complex's geometry and the subtle shifts in energy levels upon complexation.

Matrix isolation infrared spectroscopy has been successfully used to characterize the complex in an argon matrix. rsc.org In these studies, perturbations in the vibrational modes of both nitric acid and acetylene (B1199291) were observed, confirming the formation of a hydrogen-bonded complex. rsc.org Specifically, the O-H stretching vibration of nitric acid exhibits a significant redshift, which is a classic indicator of its role as a proton donor to the π electron system of acetylene. rsc.org

Future research will likely employ more advanced laser-based spectroscopic techniques. For instance, cavity ring-down spectroscopy (CRDS) offers high sensitivity for studying weakly bound complexes in the gas phase. mdpi.com This could allow for the investigation of the complex under conditions that more closely resemble those in the atmosphere. Furthermore, techniques like Fourier-transform microwave (FTMW) spectroscopy, which has been used to study similar van der Waals complexes, could provide highly accurate rotational constants. aip.orgcapes.gov.br These constants are essential for determining a precise intermolecular geometry, including bond lengths and angles.

The table below summarizes key vibrational frequency shifts observed for the C₂H₂···HNO₃ complex in an argon matrix, illustrating the power of infrared spectroscopy in characterizing the interaction. rsc.org

Vibrational ModeMonomer Frequency (cm⁻¹)Complex Frequency (cm⁻¹)Shift (cm⁻¹)
Nitric Acid (HNO₃)
ν(OH) stretch3548.23350.6-197.6
ν(NO₂) asymmetric stretch1710.01713.8+3.8
ν(NO₂) symmetric stretch1326.01332.0+6.0
Acetylene (C₂H₂)
ν₃ (CH asymmetric stretch)3288.03288.00
ν₄ (CH in-plane bend)730.0737.5+7.5
ν₅ (CH out-of-plane bend)730.0737.5+7.5

This table presents selected experimental vibrational frequencies for nitric acid and acetylene monomers and their shifts upon forming the 1:1 complex in an argon matrix. Data sourced from reference rsc.org.

Development of Refined Computational Models for Complex Interactions

Computational chemistry is an indispensable partner to spectroscopic experiments in the study of weakly bound complexes. For the nitric acid-acetylene system, theoretical studies have been performed using various levels of theory, including ab initio (like Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT), with basis sets such as 6-311++G(2d,2p). rsc.orgresearchgate.netnih.gov

These calculations have successfully predicted the geometry of the complex, confirming the T-shaped structure where the hydroxyl group of nitric acid points towards the π-electron cloud of the acetylene molecule. rsc.org The primary interaction is identified as an O–H⋯π hydrogen bond. rsc.orgresearchgate.net Theoretical models are also capable of predicting vibrational frequency shifts, which generally show good agreement with experimental data from matrix isolation studies. rsc.orgnih.gov

Future advancements in this area will focus on developing more refined computational models. This includes the use of higher-level correlation methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), which is often considered the "gold standard" for non-covalent interactions. koreascience.kr Additionally, incorporating anharmonicity into the frequency calculations is crucial for a more direct and accurate comparison with experimental vibrational spectra. researchgate.net The development of multi-dimensional potential energy surfaces (PES) will enable the simulation of the complex's dynamics, providing insights into large-amplitude motions and the pathways for isomerization or dissociation. pnnl.gov

The following table compares experimental and calculated binding energies and key geometric parameters for the complex, highlighting the predictive power of modern computational methods.

ParameterExperimental/Calculated ValueMethod/Reference
Dissociation Energy (Dₑ)-19.5 kJ/molMP2/6-311++G(2d,2p) rsc.org
O-H Bond Length (Å)0.981 ÅMP2/6-311++G(2d,2p) Calculation rsc.org
Intermolecular H···π distance (approx. Å)~2.2 ÅBased on MP2/6-311++G(2d,2p) geometry rsc.org
OH···C angle (degrees)~170°Based on MP2/6-311++G(2d,2p) geometry rsc.org

This table showcases theoretically calculated structural and energetic parameters for the C₂H₂···HNO₃ complex. Such calculations are vital for interpreting experimental data and understanding the nature of the intermolecular bond. rsc.org

Exploration of Diverse Reaction Environments for C₂H₂···HNO₃ Complex Formation and Reactivity

The formation and behavior of the nitric acid-acetylene complex can be significantly influenced by its environment. To date, most detailed spectroscopic studies have been conducted in the gas phase or within inert matrices at cryogenic temperatures. rsc.org These environments are ideal for studying the intrinsic properties of an isolated complex.

However, exploring its behavior in more complex and reactive environments is a key direction for future research. For instance, studying the complex in aqueous solutions is relevant to atmospheric aerosol chemistry. In this context, the interaction of the complex with water molecules could alter its structure and reactivity. Research has shown that the catalytic oxidation of acetylene by nitric acid can occur in aqueous solutions containing various metal complexes, leading to products like glyoxal (B1671930) and acetic acid. osti.gov This suggests that the C₂H₂···HNO₃ interaction could be a precursor step in liquid-phase reactions.

The study of the complex on the surfaces of ice or mineral dust particles is also of great atmospheric importance. Surface-enhanced spectroscopic techniques could be employed to probe how adsorption onto these atmospherically relevant surfaces affects the complex's stability and photochemical fate. Furthermore, the use of different catalytic systems could reveal pathways for acetylene activation, a topic of broad interest in industrial chemistry. acs.org

Interdisciplinary Contributions and Broader Implications for Fundamental Chemical Reactivity

The investigation of the nitric acid-acetylene (1/1) complex extends beyond fundamental physical chemistry, offering insights into several interdisciplinary fields. As a model system for O–H⋯π interactions, it helps refine our understanding of hydrogen bonding involving π-electron systems, which are crucial in areas from supramolecular chemistry to biology. koreascience.krcdnsciencepub.com

In atmospheric science, the reactions between nitrogen oxides and hydrocarbons are central to the formation of ozone and secondary organic aerosols. aip.org While acetylene itself may not be a major atmospheric hydrocarbon, studying its complex with nitric acid provides a simplified, fundamental model for the initial steps of more complex atmospheric reaction mechanisms.

The interaction is also relevant to astrochemistry, where acetylene is a known component of various astronomical environments. researchgate.net Understanding its interaction with simple acids under cold, low-density conditions can contribute to models of chemical evolution in interstellar clouds and planetary atmospheres. Finally, insights into the interaction between an oxidizing acid (HNO₃) and a simple unsaturated hydrocarbon (C₂H₂) can inform the design of catalysts for the selective oxidation of alkynes, a significant goal in synthetic organic chemistry. acs.org The fundamental knowledge gained from studying this seemingly simple complex thus has far-reaching implications for our understanding of chemical reactivity across diverse scientific disciplines.

Q & A

Q. What are the primary reaction pathways and safety considerations when combining nitric acid with acetylene?

The reaction between nitric acid (HNO₃) and acetylene (C₂H₂) is highly exothermic and produces tetranitromethane (C(NO₂)₄) alongside CO₂, NO₂, and water. The stoichiometry follows: 5C2H2+38HNO33C(NO2)4+7CO2+26NO2+24H2O5\text{C}_2\text{H}_2 + 38\text{HNO}_3 \rightarrow 3\text{C}(\text{NO}_2)_4 + 7\text{CO}_2 + 26\text{NO}_2 + 24\text{H}_2\text{O} Safety : Acetylene reacts violently with nitric acid, forming explosive acetylides and toxic byproducts. Strict temperature control (<80°C), inert gas purging, and avoidance of metal catalysts (e.g., mercury, copper) are critical .

Q. How can researchers optimize reaction conditions for synthesizing tetranitromethane from nitric acid and acetylene?

Early methods achieved ≤7% yield due to poor nitric acid utilization. Improved protocols involve:

  • Catalytic additives : Mercuric nitrate (1.2 g/200 g HNO₃) enhances nitro-group incorporation .
  • Stepwise acid addition : Introduce acetylene slowly into cooled, concentrated HNO₃ to minimize side reactions .
  • Post-reaction quenching : Dilution with ice-cold sulfuric acid (d=1.84) stabilizes intermediates .

Q. What analytical methods are suitable for quantifying nitric acid–acetylene reaction products?

Atomic absorption spectroscopy (AAS) with an air–acetylene flame (330.2 nm) is effective for sodium quantification in nitric acid matrices. For organic products like tetranitromethane, use GC-MS with polar capillary columns or HPLC-UV (λ=254 nm) after derivatization .

Advanced Research Questions

Q. How do discrepancies in reported yields (7% vs. 47–66%) for tetranitromethane synthesis arise, and how can they be resolved?

Yield variations stem from:

  • Nitric acid purity : Technical-grade HNO₃ contains impurities (e.g., NOₓ) that promote side reactions. Distilled HNO₃ (d=1.61) improves selectivity .
  • Alternative precursors : Using nitrogen pentoxide (N₂O₅) or acetic anhydride with HNO₃ bypasses acetylene’s instability, achieving 47–66% yields .
  • Reactor design : Continuous flow systems enhance heat dissipation and mixing efficiency compared to batch setups .

Q. What computational models explain the nitric acid–acetylene reaction mechanism and intermediate stability?

Density functional theory (DFT) simulations suggest:

  • Initial protonation : HNO₃ protonates acetylene, forming a vinyl cation (C₂H₃⁺), which undergoes nitration.
  • Key intermediates : Nitroethylene (C₂H₃NO₂) and dinitroacetylene (C₂(NO₂)₂) are transient species requiring stabilization via low-temperature quenching .
  • Thermodynamic drivers : Exothermic nitration steps (ΔH = -220 kJ/mol) favor rapid decomposition without precise cooling .

Q. How do matrix effects in biological or synthetic systems influence the detection of nitric acid–acetylene derivatives?

Nucleic acid or protein matrices introduce interference via:

  • Competitive binding : Nitro groups bind to amine residues, altering UV-Vis absorbance. Use matrix-matched calibration standards to correct .
  • Oxidative degradation : Residual HNO₃ oxidizes analytes. Neutralize with urea or ascorbic acid before analysis .

Methodological Challenges

Q. What strategies mitigate risks when handling nitric acid–acetylene mixtures in catalytic studies?

  • Inert atmosphere : Conduct reactions under argon/nitrogen to prevent explosive acetylide formation .
  • Non-metallic reactors : Use glass or PTFE-lined vessels to avoid metal-catalyzed side reactions .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., NO₂) .

Q. How can researchers validate the purity of tetranitromethane synthesized from nitric acid and acetylene?

  • Crystallography : Single-crystal X-ray diffraction confirms molecular structure.
  • DSC/TGA : Differential scanning calorimetry detects explosive impurities (decomposition onset <100°C) .
  • Isotopic labeling : ¹⁵N-labeled HNO₃ traces nitro-group incorporation via NMR .

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